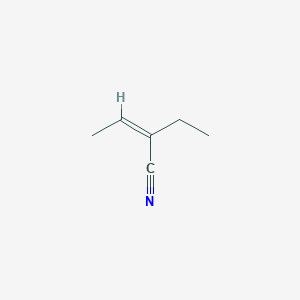

2-Ethylbut-2-enenitrile

Description

Significance of Nitrile Functional Groups in Organic Chemistry Research

The nitrile functional group, characterized by a carbon atom triple-bonded to a nitrogen atom (-C≡N), is a vital component in the toolkit of synthetic organic chemists. Its strong electron-withdrawing nature, a consequence of the nitrogen atom's high electronegativity and the sp-hybridization of the carbon and nitrogen atoms, profoundly influences the properties of the molecule it resides in. This electronic pull makes adjacent carbon atoms susceptible to nucleophilic attack and increases the acidity of α-protons.

Nitriles are prized as versatile synthetic intermediates. They can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with Grignard reagents to form ketones. This wide array of transformations allows for the introduction of various other functional groups, making nitriles a strategic linchpin in the synthesis of complex organic molecules, including pharmaceuticals and natural products. fiveable.me

Overview of α,β-Unsaturated Nitriles: Structural Features and Reactive Properties in Academic Contexts

α,β-Unsaturated nitriles are a class of organic compounds that feature a nitrile group directly attached to a carbon-carbon double bond. fiveable.me This conjugation of the C=C double bond with the C≡N triple bond creates a delocalized π-electron system, which endows these molecules with unique reactivity. fiveable.me The presence of this extended conjugation stabilizes the molecule and influences its behavior in chemical reactions. fiveable.me

A key reactive feature of α,β-unsaturated nitriles is their susceptibility to conjugate addition, also known as Michael addition. masterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. This reactivity is a direct consequence of the electron-withdrawing nature of the nitrile group, which polarizes the double bond, rendering the β-carbon electrophilic. This mode of reaction is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the double bond in α,β-unsaturated nitriles can participate in various cycloaddition reactions, such as the Diels-Alder reaction, providing pathways to construct cyclic and heterocyclic systems. fiveable.me The ability of these compounds to undergo a variety of transformations makes them valuable building blocks in organic synthesis. fiveable.me

Rationale for Dedicated Scholarly Investigation of 2-Ethylbut-2-enenitrile

This compound, with its specific substitution pattern, presents a valuable case study for probing the mechanistic details of reactions involving α,β-unsaturated nitriles. The presence of an ethyl group and a methyl group on the double bond influences the steric and electronic environment around the reactive centers. These substituents can modulate the rate and regioselectivity of nucleophilic additions and other transformations, providing insights into the subtle factors that govern chemical reactivity.

By systematically studying the reactions of this compound, researchers can gain a deeper understanding of the interplay between electronic effects, steric hindrance, and reaction outcomes. This knowledge is crucial for the rational design of synthetic strategies and the prediction of reactivity in more complex systems.

A significant aspect of the chemistry of this compound is the potential for stereoisomerism around the carbon-carbon double bond. The presence of two different substituents on each of the double-bonded carbons (an ethyl group and a nitrile group on one, and a methyl group and a hydrogen atom on the other) allows for the existence of (E) and (Z) isomers. savemyexams.comlibretexts.org

The (E) isomer has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. libretexts.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For this compound, the ethyl group has a higher priority than the methyl group, and the nitrile group has a higher priority than the implicit hydrogen atom. The ability to synthesize and isolate these distinct stereoisomers allows for the investigation of how the spatial arrangement of atoms influences their chemical and physical properties.

The study of the interconversion of these isomers and their differential reactivity provides valuable information for the development of stereoselective synthetic methods. Such methods are of paramount importance in the synthesis of enantiomerically pure compounds, a critical consideration in the pharmaceutical industry.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H9N |

| Molecular Weight | 95.14 g/mol nih.govnih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 89580-25-6 nih.govnih.gov |

| Canonical SMILES | CCC(=CC)C#N nih.gov |

| InChI | InChI=1S/C6H9N/c1-3-6(4-2)5-7/h3H,4H2,1-2H3 nih.gov |

| InChIKey | ZJPQPBRWBXBMRY-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

CAS No. |

34451-75-7; 89580-25-6 |

|---|---|

Molecular Formula |

C6H9N |

Molecular Weight |

95.145 |

IUPAC Name |

(Z)-2-ethylbut-2-enenitrile |

InChI |

InChI=1S/C6H9N/c1-3-6(4-2)5-7/h3H,4H2,1-2H3/b6-3- |

InChI Key |

ZJPQPBRWBXBMRY-UHFFFAOYSA-N |

SMILES |

CCC(=CC)C#N |

solubility |

not available |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Ethylbut 2 Enenitrile

Reactivity of the Nitrile Group in 2-Ethylbut-2-enenitrile

The nitrile group is characterized by a polar carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. lumenlearning.comwikipedia.org

Hydrolysis Pathways to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to produce amides and subsequently carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.org The reaction proceeds by the nucleophilic addition of water or hydroxide (B78521) to the electrophilic carbon of the nitrile group. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. lumenlearning.compressbooks.pub The initial product is an amide (2-ethylbut-2-enamide), which, upon further heating in the acidic medium, hydrolyzes to the corresponding carboxylic acid (2-ethylbut-2-enoic acid) and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com This process also forms an amide intermediate (2-ethylbut-2-enamide). Continued hydrolysis in the basic solution yields a carboxylate salt (sodium 2-ethylbut-2-enoate, if NaOH is used) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the final solution must be acidified. libretexts.org

| Condition | Intermediate Product | Final Product(s) |

|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, heat) | 2-Ethylbut-2-enamide | 2-Ethylbut-2-enoic acid and Ammonium ion (NH₄⁺) |

| Basic (e.g., NaOH, H₂O, heat) | 2-Ethylbut-2-enamide | Sodium 2-ethylbut-2-enoate and Ammonia (NH₃) |

Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon of the nitrile group in this compound is a target for strong nucleophiles, such as organometallic reagents.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) add to the nitrile to form ketones after an aqueous workup. libretexts.orgorganicchemistrytutor.com The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon, breaking the pi bond and forming an imine anion. masterorganicchemistry.comchemistrysteps.com This intermediate is stable and does not react further with another equivalent of the Grignard reagent because of its negative charge. organicchemistrytutor.comchemistrysteps.com Subsequent hydrolysis of the imine anion intermediate yields a ketone. masterorganicchemistry.com For example, the reaction of this compound with methylmagnesium bromide would produce 3-ethylpent-3-en-2-one after hydrolysis.

| Grignard Reagent | Intermediate | Final Ketone Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Imine anion salt | 3-Ethylpent-3-en-2-one |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Imine anion salt | 4-Ethylhex-4-en-3-one |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Imine anion salt | 1-Phenyl-2-ethylbut-2-en-1-one |

Derivatization Reactions of this compound

The nitrile group can be converted into other functional groups, a process known as derivatization. A significant example is the formation of tetrazoles.

Synthesis of Tetrazoles: Nitriles, including α,β-unsaturated nitriles, react with sodium azide (B81097) (NaN₃) to form 5-substituted 1H-tetrazoles. organic-chemistry.orgacs.org This reaction is a [3+2] cycloaddition. The process is often catalyzed by Lewis acids such as zinc salts (e.g., ZnBr₂), which activate the nitrile group, making it more susceptible to cycloaddition. acs.orgrsc.org The reaction of this compound with sodium azide would yield 5-(1-ethylprop-1-en-1-yl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids and are important in medicinal chemistry. thieme-connect.com

Reactivity of the α,β-Unsaturated System in this compound

The conjugated system in this compound, consisting of a carbon-carbon double bond and a nitrile group, allows for reactions at the double bond, often with high selectivity. fiveable.me

Hydrogenation Mechanisms and Products

The hydrogenation of α,β-unsaturated nitriles can be controlled to selectively reduce either the C=C double bond or both the C=C and C≡N bonds. researchgate.net

Selective Hydrogenation of the C=C Bond: The carbon-carbon double bond can be selectively reduced without affecting the nitrile group to yield a saturated nitrile. researchgate.net This transformation is typically achieved using catalytic hydrogenation with specific catalysts, such as palladium supported on aluminum oxyhydroxide (Pd/AlO(OH)) or certain base-activated iridium N,P ligand complexes, under controlled conditions like low hydrogen pressure. nih.gov The hydrogenation of this compound under these conditions would produce 2-ethylbutanenitrile.

Complete Hydrogenation: To reduce both the double bond and the nitrile group, more vigorous conditions or different catalysts are required. Reduction with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like Raney cobalt or Raney nickel at higher temperatures and pressures can achieve this. libretexts.orgresearchgate.net This complete reduction of this compound results in the formation of a primary amine, 2-ethylbutan-1-amine.

| Reaction Type | Typical Reagents/Catalysts | Product |

|---|---|---|

| Selective C=C Reduction | H₂, Pd/AlO(OH) or Ir-N,P complexes | 2-Ethylbutanenitrile |

| Complete Reduction (C=C and C≡N) | LiAlH₄; or H₂, Raney Co/Ni (high T/P) | 2-Ethylbutan-1-amine |

Electrophilic and Radical Addition Reactions to the Double Bond

The electron-rich carbon-carbon double bond in this compound is susceptible to attack by electrophiles and radicals.

Electrophilic Addition: Alkenes undergo electrophilic addition reactions with reagents like hydrogen halides (HX). byjus.com The reaction is initiated by the attack of the pi electrons of the double bond on the electrophile (e.g., H⁺ from HBr), forming a carbocation intermediate. libretexts.orglibretexts.org This intermediate is then attacked by the nucleophile (e.g., Br⁻). For an unsymmetrical alkene like this compound, the addition follows Markovnikov's rule, where the hydrogen adds to the carbon atom that results in the formation of the more stable carbocation. byjus.com The electron-withdrawing nature of the nitrile group influences the regioselectivity of this addition. Attack at the β-carbon would place the positive charge on the α-carbon, which is destabilized by the adjacent nitrile group. Therefore, protonation at the α-carbon to form a β-carbocation is less unfavorable. The subsequent attack by a halide would lead to the 3-halo-2-ethylbutanenitrile.

Radical Addition: In the presence of a radical initiator, such as a peroxide, the addition of HBr to an alkene can proceed via a radical mechanism. This process typically results in anti-Markovnikov addition. Atom transfer radical addition (ATRA) of simple nitriles to alkynes has also been studied, showcasing the utility of radical reactions in forming β,γ-unsaturated nitriles. organic-chemistry.org For this compound, a radical addition would involve the addition of a radical species across the double bond, with the regiochemical outcome depending on the stability of the resulting radical intermediate.

Cycloaddition Reactions Involving α,β-Unsaturated Nitriles, including [2+2] Photocycloaddition

α,β-Unsaturated nitriles are versatile substrates for cycloaddition reactions, where the electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making it an effective participant. These reactions are crucial for the synthesis of complex cyclic and heterocyclic structures.

One of the most significant types of cycloaddition reactions for α,β-unsaturated nitriles is the Diels-Alder reaction , a [4+2] cycloaddition. In this reaction, the α,β-unsaturated nitrile typically acts as the dienophile, reacting with a conjugated diene. The stereochemistry of the substituents on both the diene and the dienophile is retained in the resulting cyclohexene (B86901) product. For this compound, the reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexene nitrile.

1,3-Dipolar cycloadditions represent another important class of reactions for α,β-unsaturated nitriles, leading to the formation of five-membered heterocyclic rings. In these reactions, the nitrile acts as a dipolarophile and reacts with a 1,3-dipole, such as a nitrile oxide or an azide. The regioselectivity of this reaction is influenced by both electronic and steric factors of the reactants.

[2+2] Photocycloaddition is a photochemical reaction that occurs between two molecules containing double bonds, resulting in the formation of a cyclobutane (B1203170) ring. This reaction is particularly useful for the synthesis of strained four-membered rings. The reaction is initiated by the photoexcitation of one of the alkene components to an excited state, which then reacts with the ground state of the second alkene. In the context of α,β-unsaturated nitriles like this compound, intermolecular [2+2] photocycloaddition with another olefin can lead to substituted cyclobutane derivatives. A significant competing reaction in photocycloadditions is the cis/trans isomerization of the double bond. acs.org

Table 1: Overview of Cycloaddition Reactions for α,β-Unsaturated Nitriles This table is based on the general reactivity of α,β-unsaturated nitriles and serves as a predictive model for this compound.

| Reaction Type | Reactant Partner | Expected Product with this compound |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., 1,3-Butadiene) | Substituted Cyclohexene Nitrile |

| [3+2] Cycloaddition (1,3-Dipolar) | 1,3-Dipole (e.g., Nitrile Oxide) | Substituted Five-Membered Heterocycle |

| [2+2] Photocycloaddition | Alkene | Substituted Cyclobutane Nitrile |

Polymerization Mechanisms and Catalysis

The carbon-carbon double bond in α,β-unsaturated nitriles, including this compound, is susceptible to polymerization through various mechanisms, such as anionic, radical, and coordination polymerization. The properties of the resulting polymer are highly dependent on the polymerization method and the catalyst used.

Anionic polymerization is a common method for polymerizing α,β-unsaturated nitriles. The electron-withdrawing nitrile group makes the β-carbon of the double bond electrophilic and thus susceptible to attack by nucleophilic initiators, such as organometallic compounds (e.g., n-butyllithium) or strong bases. This process can lead to polymers with well-defined molecular weights and narrow molecular weight distributions.

Radical polymerization can also be employed, typically initiated by thermal or photochemical decomposition of a radical initiator to generate free radicals. These radicals then add to the double bond of the monomer, propagating the polymer chain. The reactivity of α,β-unsaturated nitriles in radical polymerization can be influenced by the stability of the resulting radical and steric factors.

Coordination polymerization , often utilizing Ziegler-Natta or metallocene catalysts, is another potential route for the polymerization of α,β-unsaturated nitriles. These catalysts can provide high control over the stereochemistry of the polymer, leading to isotactic or syndiotactic polymers with distinct physical properties.

Rearrangement and Isomerization Dynamics of this compound

Isomerization reactions represent a direct pathway for the synthesis and transformation of this compound, primarily from its isomers. These reactions are often catalyzed to achieve high efficiency and selectivity.

Research on the structurally similar 2-methylbut-2-enenitrile has shown that it can be synthesized through the isomerization of 2-methyl-3-butenenitrile (B95465). This process is often facilitated by catalysts. For instance, nickel-based catalysts, particularly nickel(0) complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are extensively used for the isomerization of unsaturated nitriles. The choice of ligand and reaction conditions is critical for the catalyst's performance and selectivity towards the desired isomer.

Base-catalyzed isomerization provides an alternative route. A patented method describes the synthesis of 2-methyl-2-butenenitrile through the direct isomerization of a mixed liquid of alkene-nitriles containing 2-methyl-3-butenenitrile and 3-pentenenitrile (B94367) using a calcium-containing inorganic base as a catalyst. google.com This process reports high conversion rates and selectivity. google.com

Furthermore, α,β-unsaturated nitriles can undergo photochemical E/Z (geometric) isomerization around the carbon-carbon double bond upon exposure to ultraviolet light. acs.org This process occurs because photoexcitation to an excited state allows for free rotation around the former double bond.

Table 2: Potential Isomerization Reactions Involving this compound This table is based on analogous reactions of 2-methylbut-2-enenitrile.

| Reactant | Catalyst/Conditions | Product |

| 2-Ethyl-3-butenenitrile | Nickel-based catalyst (e.g., Ni(0) with phosphine ligands) | This compound |

| 2-Ethyl-3-butenenitrile | Calcium-containing inorganic base, Heat | This compound |

| (E)-2-Ethylbut-2-enenitrile | UV light | (Z)-2-Ethylbut-2-enenitrile |

Computational and Theoretical Investigations of 2 Ethylbut 2 Enenitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the electronic structure and predict reactivity.

Density Functional Theory (DFT) Calculations for Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A key aspect of such studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial indicators of a molecule's reactivity, kinetic stability, and electronic transitions.

A typical DFT study would yield data such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, and visualizations of the orbital distributions. These results help in predicting how the molecule would interact with other chemical species. However, no specific studies detailing DFT calculations for the frontier molecular orbitals of 2-Ethylbut-2-enenitrile are available in the public domain.

Mechanistic Probes via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and predicting the most likely reaction pathways.

Transition State Modeling and Reaction Pathway Elucidation

Understanding a chemical reaction's mechanism involves mapping out the potential energy surface, locating the transition states (the highest energy points along the reaction coordinate), and determining the most favorable pathway from reactants to products. Computational methods are essential for modeling these fleeting transition state structures.

For this compound, this would involve simulating its potential reactions (e.g., cycloadditions, nucleophilic additions) and calculating the geometries and energies of the associated transition states. No published research on the modeling of transition states or the elucidation of reaction pathways involving this compound could be located.

Prediction of Reactivity and Regioselectivity

Computational models can predict how a molecule will react and, in cases where multiple products are possible, which regioisomer will be preferentially formed (regioselectivity). This is often achieved by analyzing the molecule's electronic properties, such as atomic charges, electrostatic potential maps, and frontier orbital densities.

A computational study on this compound would provide valuable insights into its reactivity patterns and predict the outcomes of its reactions with various reagents. However, no such predictive studies on the reactivity or regioselectivity of this compound are currently available.

Elucidation of Isomerization Pathways through Dynamic Simulations

Isomerization is the process by which a molecule is transformed into an isomer with a different arrangement of atoms. Dynamic simulations, such as ab initio molecular dynamics (AIMD), can be used to explore the potential energy surface and identify the pathways and energy barriers for such transformations.

In the context of this compound, this could involve studying its potential conversion to other isomers. A review of existing research shows no studies that have employed dynamic simulations to elucidate the isomerization pathways of this compound.

Theoretical Approaches to Thermochemical Data Validation and Discrepancy Resolution

No published research could be identified that applies theoretical methods to validate or resolve discrepancies in the thermochemical data of this compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

There are no available studies in the scientific literature that utilize molecular modeling and dynamics simulations to perform a conformational analysis of this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 2 Ethylbut 2 Enenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 2-Ethylbut-2-enenitrile, a combination of one- and two-dimensional NMR techniques is essential for unambiguous assignment of its proton and carbon signals.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Complex Structure Assignment

The structural assignment of this compound is achieved through a synergistic application of various NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information about the different types of protons and their connectivity. For the (E)-isomer of this compound, characteristic signals would include a quartet for the vinylic proton, multiplets for the ethyl group methylene (B1212753) protons, and triplets for the methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. Key signals for this compound would include those for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ethyl and methyl groups. The nitrile carbon typically appears in the 115-125 ppm region. nih.gov

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, confirming the connectivity within the ethyl group (CH₂ coupling with CH₃) and the coupling between the vinylic proton and the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-2-Ethylbut-2-enenitrile (Predicted data generated from computational models; actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| 1 | - | ~118 | - |

| 2 | - | ~125 | - |

| 3 | ~6.5 | ~140 | q |

| 4 | ~2.2 | ~25 | q |

| 5 | ~1.1 | ~13 | t |

| 6 | ~1.9 | ~14 | d |

Dynamic NMR Spectroscopy for Monitoring Isomerization and Exchange Processes

Dynamic NMR (DNMR) is a powerful technique for studying chemical processes that occur on the NMR timescale, such as conformational changes and isomerization. docbrown.info For this compound, DNMR could be employed to study the potential for E/Z isomerization around the carbon-carbon double bond.

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rate of isomerization is slow, distinct signals for both the E and Z isomers might be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At a sufficiently high temperature, if the exchange becomes fast enough, the separate signals for the two isomers will coalesce into a single, time-averaged signal. Analysis of these line shape changes allows for the determination of the activation energy and other kinetic parameters of the isomerization process. While no specific DNMR studies on this compound are readily available, studies on similar α,β-unsaturated systems have demonstrated the utility of this technique in quantifying rotational barriers and isomerization rates.

Isotopic Labeling Strategies (e.g., ¹³C, ¹⁵N, Deuterium) in NMR for Pathway Tracing

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and metabolic pathways. wikipedia.org By strategically replacing atoms in a reactant with their heavier isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), one can trace the fate of these labeled atoms through a chemical transformation.

In the context of this compound synthesis or its subsequent reactions, isotopic labeling can provide unambiguous evidence for proposed mechanistic steps. For instance, to study the mechanism of a reaction involving the nitrile group, one could synthesize this compound using a ¹³C- or ¹⁵N-labeled cyanide source. Subsequent NMR analysis of the product would reveal the location of the isotopic label, confirming whether the nitrile group was directly transferred or underwent rearrangement.

Similarly, deuterium (B1214612) labeling of the ethyl or methyl groups could be used to probe the stereochemistry of addition reactions to the double bond. The presence and position of deuterium in the product, as determined by ¹H and ²H NMR, can provide detailed information about the reaction pathway. Recent advancements have focused on developing catalytic methods for the isotopic exchange of the nitrile group itself, offering a powerful strategy for late-stage labeling of nitrile-containing molecules. cea.fr

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. mdpi.com By measuring the mass of an ion with high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₆H₉N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass. This is particularly important when analyzing complex reaction mixtures where multiple products or byproducts with similar masses may be present.

Table 2: Theoretical Accurate Mass for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| C₆H₉N | 95 | 95.0735 |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for analyzing the composition of complex mixtures, such as the crude product of a reaction to synthesize this compound.

The sample is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification.

The fragmentation pattern of this compound in an electron ionization (EI) mass spectrum would be expected to show characteristic losses. The molecular ion peak ([M]⁺) would be observed, and common fragmentation pathways would likely involve the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion, or the loss of an ethyl radical (·C₂H₅) to form an [M-29]⁺ ion. Alpha-cleavage adjacent to the nitrile group is also a common fragmentation pathway for nitriles.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment | Notes |

| 95 | [C₆H₉N]⁺ | Molecular Ion (M⁺) |

| 80 | [M - CH₃]⁺ | Loss of a methyl radical |

| 66 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 54 | [C₄H₆]⁺ | Further fragmentation |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When a molecule like this compound is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M•+), which is an energetically unstable radical cation. libretexts.org This ion subsequently breaks down into smaller, characteristic fragments. The analysis of these fragments provides a molecular fingerprint that is invaluable for structural confirmation.

The molecular ion of this compound (C₆H₉N) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 95.14 g/mol . nih.gov The fragmentation of this molecular ion is governed by the relative stability of the resulting carbocations and neutral radicals. libretexts.org The structure of this compound features an ethyl group, a C=C double bond, and a nitrile (C≡N) group, all of which influence the fragmentation pathways.

Key predictable fragmentation pathways include:

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond in the ethyl group can lead to the loss of a methyl radical (mass of 15 amu). This fragmentation is common as it results in a relatively stable secondary carbocation.

Loss of an Ethyl Radical (•C₂H₅): The entire ethyl group can be lost as a radical (mass of 29 amu).

Allylic Cleavage: The bond allylic to the C=C double bond is susceptible to cleavage, which can lead to the formation of resonance-stabilized cations.

The interpretation of these patterns allows for the unambiguous confirmation of the compound's structure.

Below is a table of predicted major fragments for this compound in mass spectrometry.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

| 95 | [C₆H₉N]•+ | - | Molecular Ion (M•+) |

| 80 | [C₅H₆N]+ | •CH₃ | Loss of a methyl radical from the ethyl group. |

| 66 | [C₄H₄N]+ | •C₂H₅ | Loss of an ethyl radical. |

This interactive table summarizes the expected primary fragmentation patterns for this compound based on established principles of mass spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are essential for characterizing organic molecules by probing their vibrational and electronic properties, respectively.

IR Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum. pressbooks.pub

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups: the nitrile group (C≡N), the carbon-carbon double bond (C=C), and the various types of carbon-hydrogen bonds (alkenyl and alkyl). libretexts.org

C≡N Stretch: The nitrile group presents a very sharp and intense absorption band in a relatively clean region of the spectrum, making it highly diagnostic. libretexts.org

C=C Stretch: The alkene double bond will show a stretching vibration, though its intensity can vary. libretexts.org

=C-H and C-H Stretches: The spectrum will also feature stretching vibrations for the C-H bonds on the double bond (vinylic) and within the ethyl group (aliphatic), which appear at slightly different frequencies. pressbooks.publibretexts.org

The following table details the expected IR absorption bands for this compound.

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2260 - 2210 | Sharp, Medium-Strong |

| Alkene | C=C stretch | 1680 - 1640 | Medium, Variable |

| Vinylic C-H | =C-H stretch | 3100 - 3000 | Medium |

| Alkyl C-H | -C-H stretch | 2960 - 2850 | Strong |

| Alkyl C-H | -C-H bend | 1470 - 1350 | Medium |

This interactive table outlines the characteristic infrared absorption frequencies anticipated for the functional groups within this compound.

UV-Vis Spectroscopy for Monitoring Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing π-electrons and conjugation. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure.

The molecule this compound contains a C=C double bond in conjugation with a C≡N triple bond. This conjugated system acts as a chromophore, which is a part of the molecule responsible for its color or, in this case, its UV absorption. slideshare.net The primary electronic transitions observed in such systems are π → π* (pi to pi antibonding) transitions. libretexts.orgmmmut.ac.in The conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the absorption to occur at longer wavelengths compared to non-conjugated systems. libretexts.org An n → π* transition, involving the non-bonding electrons of the nitrogen atom, may also occur but is typically much weaker. slideshare.net

The position of the λmax is sensitive to the solvent used, with polar solvents potentially causing shifts in the absorption wavelength. mmmut.ac.in Monitoring the UV-Vis spectrum can be useful in tracking reactions that involve changes to the conjugated system.

This table summarizes the expected electronic transitions for this compound.

| Electronic Transition | Orbitals Involved | System Type | Expected Wavelength Region |

| π → π | π bonding to π antibonding | Conjugated alkene and nitrile | 200 - 400 nm |

| n → π | n non-bonding to π antibonding | Nitrile group | > 200 nm (often weak and can be obscured) |

This interactive table describes the types of electronic transitions that give rise to the UV-Vis absorption spectrum of this compound.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are indispensable for the separation, purification, and analysis of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in organic chemistry research.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis of Reaction Intermediates and Byproducts

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis (analytical HPLC) and purification (preparative HPLC) of organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Analytical HPLC is used to assess the purity of a sample and quantify its components. A small amount of the sample is injected into the system, and a detector (commonly a UV detector set at the λmax of the compound) measures the concentration of each component as it elutes from the column. The resulting chromatogram shows peaks corresponding to each compound, with the area of each peak being proportional to its concentration. This allows for the identification of reaction intermediates, byproducts, and the determination of the purity of the final product.

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to handle larger quantities of material. Its purpose is to isolate and purify a specific compound from a reaction mixture. Fractions of the eluent are collected as the target compound exits the column, allowing for the recovery of a highly pure sample for further research or characterization.

A hypothetical analytical HPLC method for this compound is outlined in the table below.

| Parameter | Condition | Purpose |

| Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar organic compounds. |

| Stationary Phase | C18 (Octadecylsilane) | Provides a nonpolar surface for separation. |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for efficient separation of compounds with varying polarities. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the elution of compounds by measuring UV absorbance, typically at the compound's λmax. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

This interactive table presents typical parameters for an analytical HPLC method designed for the purity assessment of this compound.

Applications of 2 Ethylbut 2 Enenitrile in Complex Chemical Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

2-Ethylbut-2-enenitrile serves as a versatile building block due to the orthogonal reactivity of its functional groups. The α,β-unsaturated nature of the nitrile allows it to act as a Michael acceptor, enabling the formation of carbon-carbon bonds through conjugate addition reactions. The nitrile group itself can be transformed into other valuable functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

This dual reactivity makes it a useful intermediate for synthesizing more complex molecular architectures. Its potential transformations are summarized in the table below.

| Functional Group | Potential Reaction Type | Resulting Functional Group |

| α,β-Unsaturated System | Michael Addition | Saturated Nitrile with new C-C bond |

| α,β-Unsaturated System | Catalytic Hydrogenation | Saturated Nitrile (2-Ethylbutanenitrile) |

| Nitrile (-CN) | Acid/Base Hydrolysis | Carboxylic Acid |

| Nitrile (-CN) | Reduction (e.g., with LiAlH₄) | Primary Amine |

| Nitrile (-CN) | Grignard Reaction | Ketone (after hydrolysis) |

Synthesis of Pharmaceutical Precursors and Agro-chemical Intermediates

The application of this compound as an intermediate has been noted in patent literature for the synthesis of specialized chemical compounds. For example, the compound, identified by its CAS number 89580-25-6, is listed as a reactant in the synthesis of novel fluorosilicon nitrile compounds. epo.orggoogle.com These resulting compounds are explored for a variety of industrial applications, including potential use in battery fabrication. epo.org This role highlights its use as a precursor for creating highly functionalized molecules intended for the materials science and potentially other specialized chemical sectors. While its direct incorporation into specific, named pharmaceutical or agrochemical products is not extensively detailed in publicly available literature, its function as a reactive intermediate demonstrates its utility in generating complex precursors for these industries.

Contribution to the Synthesis of Natural Products and Analogues

While the nitrile functional group is found in a diverse range of natural products with significant biological activity, the specific use of this compound in the total synthesis of natural products or their analogues is not prominently documented in scientific literature. researchgate.net The synthesis of natural products often requires highly specific building blocks, and to date, this compound has not been cited as a key component in published synthetic routes. The potential exists for its use in constructing alkyl side chains or introducing a nitrogen-containing functionality, but such applications remain largely theoretical at this time.

Polymer Chemistry Applications: Synthesis of Resins and Plastics

In polymer chemistry, α,β-unsaturated nitriles are a well-known class of monomers. A related, simpler compound, but-2-enenitrile, can undergo polymerization to form polybutadiene (B167195) derivatives. evitachem.com By analogy, the carbon-carbon double bond in this compound makes it a plausible candidate for polymerization reactions. Such a process would likely proceed via a free-radical or anionic mechanism to create a polymer with a saturated carbon backbone and pendant 1-cyano-1-ethylpropyl groups.

Stereoselective and Asymmetric Synthesis Leveraging this compound

Stereoselective synthesis involves reactions that preferentially form one stereoisomer over another. masterorganicchemistry.com this compound possesses structural features that could theoretically be exploited in such reactions, although specific examples are not documented in the reviewed literature.

Potential stereoselective transformations involving this molecule could include:

Asymmetric Conjugate Addition: The addition of a nucleophile to the carbon-carbon double bond could be rendered stereoselective by using a chiral catalyst or a chiral nucleophile. This would create a new stereocenter at the α-carbon (relative to the nitrile group), resulting in an enantiomerically enriched product.

Diastereoselective Reactions: If this compound were to react with a chiral molecule, the approach of the reactant to the double bond could be sterically hindered on one face, leading to the preferential formation of one diastereomer.

While these possibilities are mechanistically plausible, the practical application of this compound as a substrate in asymmetric or stereoselective synthesis has yet to be reported in peer-reviewed studies.

Environmental Transformation Pathways of 2 Ethylbut 2 Enenitrile

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation Pathways

Unsaturated nitriles are susceptible to photodegradation, a process driven by the absorption of light energy. The presence of a carbon-carbon double bond in conjugation with the nitrile group in 2-Ethylbut-2-enenitrile suggests potential for direct photolysis in sunlit surface waters and the atmosphere. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to various reactions.

In the atmosphere, the primary photodegradation pathway for volatile organic compounds like this compound is expected to be its reaction with hydroxyl (•OH) radicals. nih.gov The double bond in the molecule is a likely site for radical attack, initiating a series of oxidation reactions that can lead to the formation of smaller, more oxygenated products such as aldehydes, ketones, and carboxylic acids, and ultimately to mineralization to carbon dioxide. The atmospheric lifetime of unsaturated nitriles is typically short, on the order of hours, indicating that these compounds are likely to be degraded close to their emission sources. nih.gov

In aqueous environments, direct photolysis can occur, where the molecule absorbs sunlight and undergoes transformation. Additionally, indirect photolysis, mediated by photosensitizing agents present in natural waters (e.g., humic acids), can contribute to its degradation. The specific products of photodegradation in water are not well-documented for this compound, but would likely involve oxidation and cleavage of the molecule.

Hydrolytic Stability and Transformation

The hydrolysis of nitriles is a well-established chemical transformation that can occur under both acidic and alkaline conditions, although it is generally a slow process at neutral pH and ambient temperatures. nih.govnih.govyoutube.comyoutube.comyoutube.com The reaction proceeds in a stepwise manner, first yielding an amide intermediate, which is then further hydrolyzed to a carboxylic acid and ammonia (B1221849) (or the corresponding ammonium (B1175870) salt depending on the pH). nih.govyoutube.comyoutube.comyoutube.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. youtube.com The resulting products are the corresponding carboxylic acid (2-ethylbut-2-enoic acid) and ammonium ions. nih.govnih.gov

Acid-Catalyzed Hydrolysis of this compound

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | This compound + H₂O + H⁺ | 2-Ethylbut-2-enamide | Heat |

Under alkaline conditions, the nitrile is attacked by a hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water. youtube.com This leads to the formation of the corresponding carboxylate salt (sodium 2-ethylbut-2-enoate, if sodium hydroxide is used) and ammonia gas. nih.govnih.gov

Base-Catalyzed Hydrolysis of this compound

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | This compound + OH⁻ | 2-Ethylbut-2-enamide | Mild heat |

The presence of the α,β-unsaturation may influence the rate of hydrolysis compared to saturated nitriles, but the fundamental pathway is expected to be the same.

Biotic Degradation Mechanisms: Enzymatic and Microbial Transformation Pathways of Nitriles

Biotic degradation by microorganisms is a crucial pathway for the removal of nitriles from the environment. nih.gov Several bacterial and fungal strains have been identified that can utilize nitriles as a source of carbon and/or nitrogen. nih.govnih.govresearchgate.netnih.gov The key enzymes involved in this process are nitrilases and nitrile hydratases, often working in conjunction with amidases. jst.go.jpfrontiersin.org

Bacteria of the genus Rhodococcus are particularly well-known for their ability to degrade a wide range of nitriles. nih.govresearchgate.netjst.go.jptandfonline.com These microorganisms can possess one or both of the following enzymatic pathways for nitrile degradation:

Nitrilase-mediated pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia. frontiersin.org

Nitrile hydratase/amidase pathway: This is a two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid and ammonia. frontiersin.org

For this compound, the expected biotic degradation would follow these general pathways, leading to the formation of 2-ethylbut-2-enoic acid and ammonia, which can then be further assimilated by microorganisms into their metabolic cycles. The double bond may also be subject to enzymatic reduction or oxidation, leading to a more complex array of potential metabolites.

Enzymatic Degradation Pathways of this compound

| Pathway | Enzyme(s) | Intermediate Product | Final Products |

|---|---|---|---|

| Nitrilase Pathway | Nitrilase | None | 2-Ethylbut-2-enoic acid + Ammonia |

The efficiency of these degradation pathways can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients.

Environmental Fate Modeling and Prediction for Nitrile Compounds

In the absence of extensive experimental data for a specific chemical like this compound, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting its environmental fate and potential effects. ecetoc.orgrsc.orgresearchgate.netnih.govljmu.ac.uk QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, and toxicity. ecetoc.orgrsc.orgnih.gov

For nitrile compounds, QSAR models can be developed to predict key environmental parameters such as:

Biodegradability: Predicting the rate and extent of microbial degradation.

Photodegradation rate: Estimating the atmospheric half-life due to reaction with hydroxyl radicals.

Hydrolytic stability: Predicting the rate of hydrolysis under different pH conditions.

Soil sorption (Koc): Estimating the tendency of the compound to adsorb to soil and sediment.

Bioconcentration factor (BCF): Predicting the potential for the compound to accumulate in aquatic organisms.

These models are built using experimental data from a range of similar chemicals and employ various molecular descriptors that quantify different aspects of the chemical's structure. By inputting the structure of this compound into a validated QSAR model, it is possible to obtain estimates of its environmental behavior, which can be used for risk assessment and regulatory purposes. researchgate.netljmu.ac.uk However, it is important to note that the predictions from QSAR models are estimations and should be used with an understanding of their limitations and applicability domain. ecetoc.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of 2-Ethylbut-2-enenitrile?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the nitrile group and unsaturated alkene positions. Infrared (IR) spectroscopy can validate the C≡N stretching vibration (~2200–2260 cm⁻¹). For advanced confirmation, employ X-ray crystallography using programs like SHELXL for precise bond-length and angle measurements . Gas chromatography-mass spectrometry (GC-MS) may resolve purity issues and identify byproducts. Always cross-reference spectral data with computational predictions (e.g., DFT calculations) to address discrepancies .

Q. How should researchers design a synthetic route for this compound while minimizing side reactions?

- Methodological Answer : Optimize reaction conditions using a Dean-Stark trap to remove water in nitrile synthesis via aldol condensation or cyanoethylation. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to favor the α,β-unsaturated nitrile product. Include control experiments to isolate intermediates and validate reaction pathways. Document procedural deviations systematically to identify critical parameters (e.g., temperature, catalyst loading) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between computational models and experimental results for this compound?

- Methodological Answer : Perform sensitivity analyses on computational parameters (e.g., basis sets, solvation models) to align with experimental conditions. Validate computational predictions using kinetic isotope effects (KIEs) or isotopic labeling. For example, compare DFT-predicted activation energies with experimental Arrhenius plots. If discrepancies persist, revisit assumptions about transition states or solvent effects, and conduct additional spectroscopic studies (e.g., in-situ IR) to detect transient intermediates .

Q. What strategies are recommended for analyzing the electronic effects of the ethyl substituent on the nitrile group’s reactivity in this compound?

- Methodological Answer : Use Hammett substituent constants (σ) to quantify electronic effects. Compare experimental reaction rates (e.g., nucleophilic additions) with para-substituted analogs. Pair this with Natural Bond Orbital (NBO) analysis to visualize hyperconjugation between the ethyl group and nitrile. If results conflict with literature, re-examine solvent polarity or steric factors using molecular mechanics simulations (e.g., MMFF94 force field) .

Q. How can researchers systematically address inconsistencies in crystallographic data for this compound derivatives?

- Methodological Answer : Apply the Rietveld refinement method in SHELXL to resolve disorder in crystal structures. Use ORTEP-3 for visualizing thermal ellipsoids and validating molecular geometry . If twinning or polymorphism is suspected, collect data at multiple temperatures or use synchrotron radiation for higher resolution. Cross-validate findings with powder X-ray diffraction (PXRD) to rule out phase impurities .

Data Analysis & Literature Integration

Q. What statistical approaches are appropriate for interpreting variability in catalytic activity data involving this compound?

- Methodological Answer : Apply ANOVA to compare catalytic efficiency across experimental batches. Use principal component analysis (PCA) to identify outliers in multi-variable datasets (e.g., solvent polarity, catalyst loading). For small sample sizes, employ non-parametric tests like the Kruskal-Wallis test. Report confidence intervals and effect sizes to contextualize practical significance .

Q. How should researchers integrate fragmented literature on nitrile reactivity into a cohesive framework for this compound studies?

- Methodological Answer : Conduct a systematic literature review (SLR) using PRISMA guidelines to map mechanistic hypotheses and experimental gaps. Use Covidence software for screening studies and extracting data. Categorize findings by reaction type (e.g., nucleophilic additions, cycloadditions) and critically evaluate methodologies for bias (e.g., AMSTAR-2 tool). Synthesize results into a meta-analysis if sufficient homogeneity exists .

Ethical & Reporting Standards

Q. What ethical considerations are critical when publishing conflicting data on this compound’s environmental toxicity?

- Methodological Answer : Disclose all raw data and experimental conditions in supplementary materials. Use the STROBE checklist for observational studies or ARRIVE guidelines for in vivo assays. If contradictions arise, propose follow-up experiments in the discussion section rather than dismissing opposing studies. Cite competing hypotheses transparently and avoid selective reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.